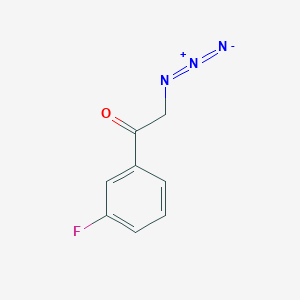

2-Azido-1-(3-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINVHPDIWMTLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Azido-1-(3-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Azido-1-(3-fluorophenyl)ethanone, a valuable intermediate in the development of various biologically active compounds. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key characterization data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 1-(3-fluorophenyl)ethanone. The first step involves the α-bromination of the ketone to yield the intermediate, 2-bromo-1-(3-fluorophenyl)ethanone. Subsequent nucleophilic substitution with an azide salt, typically sodium azide, affords the final product.

An In-depth Technical Guide to the Chemical Properties of 2-Azido-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Azido-1-(3-fluorophenyl)ethanone. While specific experimental data for the 3-fluoro isomer is limited in publicly accessible literature, this document leverages data from its close structural analog, 2-Azido-1-(4-fluorophenyl)ethanone, and the well-established chemistry of α-azido ketones to provide a thorough and predictive analysis. This compound is a valuable intermediate in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. This guide includes detailed experimental protocols, tabulated physical and chemical data, and diagrams of key reaction pathways to serve as a practical resource for researchers in drug discovery and development.

Introduction

α-Azido ketones are versatile synthetic building blocks due to the dual reactivity of the azide and ketone functionalities.[1] The presence of the electron-withdrawing carbonyl group enhances the acidity of the α-proton and influences the reactivity of the adjacent azido group. These compounds are key precursors for the synthesis of various biologically significant molecules, including α-amino ketones, β-amino alcohols, and a wide array of N-heterocycles such as triazoles, oxazoles, and pyrazines.[1] The incorporation of a fluorine atom on the phenyl ring, as in this compound, can further modulate the compound's chemical and biological properties, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[2][3]

This guide will focus on the known and predicted chemical properties of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

Table 1: Physicochemical Data for 2-Azido-1-(4-fluorophenyl)ethanone

| Property | Value | Reference |

| Molecular Formula | C₈H₆FN₃O | [1] |

| Molecular Weight | 179.16 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbca | |

| Unit Cell Dimensions | a = 10.7985 (16) Åb = 8.3971 (12) Åc = 17.485 (3) Å | [1] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in common organic solvents like acetonitrile, diethyl ether, and ethanol. | [1] |

Synthesis

The synthesis of this compound is expected to follow a similar pathway to that of its 4-fluoro isomer, which involves a two-step, one-pot procedure starting from the corresponding acetophenone. The general method involves the α-bromination of the ketone followed by nucleophilic substitution with an azide salt.

General Synthetic Workflow

The synthesis commences with the α-bromination of 1-(3-fluorophenyl)ethanone, likely using a brominating agent such as N-bromosuccinimide (NBS) under acidic catalysis. The resulting α-bromo ketone is then converted to the α-azido ketone by reaction with sodium azide.

Caption: General synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone)[1]

-

Bromination: To a stirred solution of 1-(4-fluorophenyl)ethanone (1.0 equivalent) in acetonitrile, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).

-

Heat the mixture to reflux for 1-1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Azidation: After completion of the bromination, cool the reaction mixture to room temperature.

-

Carefully add sodium azide (3.0 equivalents) to the stirred mixture.

-

Continue stirring for an additional 2-3 hours at room temperature.

-

Work-up: Quench the reaction by adding ice-cold water.

-

Extract the aqueous mixture with diethyl ether (2 x 25 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Reactivity and Synthetic Applications

This compound is a versatile intermediate for the synthesis of various nitrogen-containing compounds. Its reactivity is dominated by the azide and ketone functional groups.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

α-Azido ketones readily undergo the CuAAC or "click" reaction with terminal alkynes to produce 1,4-disubstituted 1,2,3-triazoles in good yields.[1] These triazole-containing molecules are of significant interest in medicinal chemistry due to their wide range of biological activities.[1]

Caption: Copper-catalyzed cycloaddition of an α-azido ketone.

Staudinger Reaction and Aza-Wittig Reaction

The azide group can be reduced to a primary amine via the Staudinger reaction using a phosphine, such as triphenylphosphine.[4][5] The intermediate iminophosphorane can be hydrolyzed to the amine or trapped in an intramolecular aza-Wittig reaction to form various heterocycles, such as oxazoles.[1]

Caption: Reactivity pathways of the azide group.

Photochemical and Thermal Rearrangements

Upon photolysis or thermolysis, α-azido ketones can undergo rearrangement with the loss of dinitrogen to form α-imino carbonyl compounds or other rearranged products.[6] This reactivity provides a pathway to complex nitrogen-containing scaffolds.

Safety and Handling

Organic azides are potentially explosive and should be handled with care. While α-azido ketones are generally more stable than smaller alkyl azides, the following precautions should always be observed:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep containers tightly closed.

-

Scale: Avoid working with large quantities of the neat compound. It is advisable to keep the compound in solution when possible.

-

Thermal Stability: Avoid heating the compound to high temperatures, as this can lead to violent decomposition.

-

Mechanical Shock: Avoid grinding or subjecting the solid material to mechanical shock.

For disposal, consult your institution's safety guidelines for energetic materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its rich reactivity, stemming from the interplay of the azide and ketone functionalities, allows for the construction of a diverse range of heterocyclic structures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, drawing upon data from a close structural analog and the broader class of α-azido ketones. Researchers are encouraged to exercise appropriate safety precautions when handling this energetic compound.

References

- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 5. Staudinger Reaction [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Technical Guide: 2-Azido-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Azido-1-(3-fluorophenyl)ethanone, a valuable chemical intermediate in synthetic chemistry and drug discovery. Due to the limited availability of in-depth experimental data for this specific regioisomer, this guide also includes detailed information on the closely related and well-characterized analogue, 2-Azido-1-(4-fluorophenyl)ethanone, to provide valuable context and procedural guidance.

Compound Identification and Properties

CAS Number: 848902-19-2[1]

This compound is a fluorinated aromatic azide. The presence of the azido group makes it a key precursor for the synthesis of various nitrogen-containing heterocycles, particularly 1,2,3-triazoles, through copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[2][3] The fluorine substituent can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆FN₃O | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

While detailed experimental data for the 3-fluoro isomer is not extensively published, the properties of the 4-fluoro isomer provide a useful reference.

Table 2: Physicochemical and Crystallographic Data for the Analogue, 2-Azido-1-(4-fluorophenyl)ethanone

| Property | Value |

| Molecular Formula | C₈H₆FN₃O |

| Molecular Weight | 179.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 10.7985 (16) Å |

| b | 8.3971 (12) Å |

| c | 17.485 (3) Å |

| Volume | 1585.5 (4) ų |

| Z | 8 |

| Data obtained from the crystallographic study of 2-Azido-1-(4-fluorophenyl)ethanone.[2][3] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone

This protocol is adapted from the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone and can likely be adapted for the 3-fluoro isomer with minor modifications.[2][3]

Materials:

-

1-(4-Fluorophenyl)ethanone

-

Acetonitrile (CH₃CN)

-

p-Toluenesulfonic acid (p-TsOH)

-

N-Bromosuccinimide (NBS)

-

Sodium azide (NaN₃)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Ice

Procedure:

-

Bromination: Dissolve 1-(4-Fluorophenyl)ethanone (1.0 equivalent) in acetonitrile in a round-bottom flask with stirring.

-

To this solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).

-

Heat the mixture to reflux for 1 to 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Azidation: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully add sodium azide (3.0 equivalents) to the stirred mixture.

-

Continue stirring for an additional 2 to 3 hours at room temperature.

-

Work-up and Purification: Quench the reaction by adding ice-cold water.

-

Extract the aqueous mixture with diethyl ether (2 x 25 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., starting with a 1:9 v/v ratio and gradually increasing the polarity) to yield the pure 2-Azido-1-(4-fluorophenyl)ethanone.[2]

Applications in Drug Development and Research

Azido-functionalized molecules like this compound are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Triazole Synthesis: The primary application of this compound is as a building block for 1,2,3-triazoles via "click chemistry".[2][3] Triazoles are a common scaffold in many therapeutic agents.

-

Heterocyclic Chemistry: The azide group can be used to introduce nitrogen into various heterocyclic systems, which are prevalent in pharmaceuticals.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of α-azido acetophenones from their corresponding acetophenone precursors, as described in the experimental protocol for the 4-fluoro analogue.

Caption: General synthesis workflow for α-azido acetophenones.

This technical guide provides a summary of the available information on this compound and its close analogue. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific needs, exercising appropriate laboratory safety precautions, particularly when working with azides.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Azido-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Azido-1-(3-fluorophenyl)ethanone. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly triazoles, which are of significant interest in medicinal chemistry and drug development.

Molecular Structure and Identifiers

This compound is an aromatic ketone containing an azide functional group. The presence of the fluorine atom on the phenyl ring at the meta position influences the electronic properties of the molecule, which can, in turn, affect its reactivity and biological activity.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 848902-19-2 |

| Molecular Formula | C₈H₆FN₃O |

| Molecular Weight | 179.15 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-] |

| InChI | InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2 |

| InChIKey | Not readily available |

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the literature. However, data for the isomeric 2-Azido-1-(4-fluorophenyl)ethanone and the precursor 1-(3-fluorophenyl)ethanone can provide useful estimations.

Table 2: Physical and Chemical Properties

| Property | Value (this compound) | Value (2-Azido-1-(4-fluorophenyl)ethanone)[1] | Value (1-(3-fluorophenyl)ethanone - Precursor) |

| Appearance | Not specified (likely a solid or oil) | Crystalline solid | Clear colorless to light yellow liquid |

| Melting Point | Not available | Not available | -3 °C |

| Boiling Point | Not available | Not available | 204 °C |

| Density | Not available | 1.501 g/cm³ (calculated from crystal data) | 1.12 g/cm³ |

| Solubility | Not specified | Not specified | Slightly soluble in water |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 1-(3-fluorophenyl)ethanone. The first step involves the α-bromination of the ketone, followed by a nucleophilic substitution with sodium azide. A detailed experimental protocol, adapted from the synthesis of the para-isomer, is provided below.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-fluorophenyl)ethanone (1.0 equivalent) in a suitable solvent such as acetonitrile or methanol.

-

Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1.4 equivalents) and a catalytic amount of a radical initiator like p-toluenesulfonic acid (0.1 equivalents) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-bromo-1-(3-fluorophenyl)ethanone. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-bromo-1-(3-fluorophenyl)ethanone (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Azide Substitution: Add sodium azide (NaN₃) (3.0 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding ice-cold water. Extract the product with an organic solvent such as diethyl ether (2 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Synthetic pathway for this compound.

Spectroscopic Data (Analog-Based)

Table 3: Spectroscopic Data of Analogous Compounds

| Spectroscopic Technique | Analogous Compound | Key Data |

| ¹H NMR | 2-Bromo-1-(4-fluorophenyl)ethanone | (400 MHz, CDCl₃) δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H) |

| ¹³C NMR | 2-Bromo-1-(4-fluorophenyl)ethanone | (100 MHz, CDCl₃) δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5 |

| IR Spectroscopy | 2-Azido-1-(4-chlorophenyl)ethanone | Key peaks expected around 2100 cm⁻¹ (azide stretch) and 1700 cm⁻¹ (carbonyl stretch) |

| Mass Spectrometry | 2-Azido-1-(4-chlorophenyl)ethanone | Molecular Ion (M⁺) expected at m/z = 195.02 (for the chloro analog) |

Reactivity and Potential Applications

The primary utility of this compound in synthetic chemistry lies in the reactivity of its azide group. It is a key precursor for the synthesis of 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". This reaction is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency and selectivity.

References

Stability and Storage of 2-Azido-1-(3-fluorophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and proper storage conditions for 2-Azido-1-(3-fluorophenyl)ethanone, a key intermediate in various synthetic pathways. Due to the energetic nature of the azide functional group, a thorough understanding of its handling and storage is paramount for ensuring laboratory safety and experimental reproducibility. This document outlines the intrinsic stability of α-azido ketones, recommended storage protocols, and safe handling procedures.

Core Concepts of Organic Azide Stability

Organic azides are known for their potential instability and can be sensitive to external stimuli such as heat, light, shock, and pressure, which can lead to violent decomposition.[1][2] The stability of an organic azide is significantly influenced by its molecular structure. Key factors include the ratio of carbon to nitrogen atoms and the presence of other functional groups.

For this compound, the presence of both an aromatic ring and a carbonyl group adjacent to the azide moiety places it in the category of α-azido ketones. These compounds have a unique reactivity profile and require careful handling.[3] While generally more stable than small alkyl azides, they are still considered energetic molecules.[4]

Factors Influencing Stability

A logical workflow for assessing and mitigating the risks associated with the stability of this compound is presented below. This involves evaluating the inherent structural stability, controlling external environmental factors, and adhering to strict handling protocols.

Quantitative Stability and Storage Data

| Parameter | Recommended Condition | Rationale |

| Short-Term Storage | Refrigerator (2-8 °C) | Minimizes thermal decomposition for frequently used samples. |

| Long-Term Storage | Freezer (≤ -18 °C)[1][5] | Significantly reduces the rate of thermal decomposition for prolonged storage. |

| Light Exposure | Store in an amber vial or a container protected from light.[1] | Prevents photochemical decomposition, which can be initiated by UV light.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents potential reactions with atmospheric components. |

| Physical State | Store as a solution (e.g., in a non-halogenated organic solvent) at a concentration not exceeding 1 M, especially for smaller quantities.[1][4] | Dilution reduces the risk of propagating a detonation. Avoid storing neat (undiluted) if possible. |

| Container | Glass vial with a secure cap. Avoid metal containers or caps with metal liners. Use plastic containers for added safety.[1] | Prevents the formation of potentially explosive heavy metal azides.[5] |

Table 1. Recommended Storage Conditions for this compound.

| Incompatible Material | Hazard | Prevention |

| Acids | Formation of highly toxic and explosive hydrazoic acid (HN₃).[1] | Do not co-mingle with acidic waste streams or use in acidic reaction conditions without extreme caution. |

| Heavy Metals (e.g., Cu, Pb, Hg) | Formation of highly shock-sensitive and explosive heavy metal azides.[5] | Do not use metal spatulas or allow contact with metal surfaces.[7] |

| Chlorinated Solvents (e.g., CH₂Cl₂, CHCl₃) | Formation of explosively unstable di- and tri-azidomethane.[2][5] | Use alternative non-halogenated solvents for reactions and cleaning. |

| Strong Oxidizing Agents | Can lead to a violent, exothermic reaction. | Segregate from oxidizing agents during storage and use. |

| Strong Reducing Agents | Can lead to a rapid, exothermic decomposition. Some reducing agents (e.g., phosphines) are used to convert azides to amines, but the reaction must be controlled.[6] | Segregate from reducing agents. When performing reductions, add the reducing agent slowly and control the temperature. |

Table 2. Chemical Incompatibilities.

Experimental Protocols

Adherence to established experimental protocols is crucial when working with this compound. The following sections provide generalized methodologies for its synthesis and handling.

Synthesis of this compound

A common method for the synthesis of α-azido ketones is the nucleophilic substitution of an α-halo ketone with sodium azide.[8]

Materials:

-

2-Bromo-1-(3-fluorophenyl)ethanone

-

Sodium azide (NaN₃)

-

Acetone (or other suitable polar aprotic solvent)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a fume hood, behind a blast shield, dissolve 2-Bromo-1-(3-fluorophenyl)ethanone in acetone.

-

Add a solution of sodium azide in water to the reaction mixture dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a large volume of deionized water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

-

Purification should be limited to extraction and precipitation where possible. Avoid distillation and sublimation.[2][5]

The workflow for a typical synthesis and workup is depicted below.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict safety protocols must be followed.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood.[7] The use of a blast shield is highly recommended, especially when working with quantities greater than a few grams.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A flame-resistant lab coat.

-

-

Utensils: Use plastic or glass spatulas for weighing and transferring the compound. Never use metal spatulas. [7]

-

Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[2] Do not mix with acidic waste.[1] Before disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine, through a controlled reduction reaction.[1]

Conclusion

This compound is a valuable synthetic intermediate, but its azide functionality necessitates careful management of its stability and storage. By understanding the factors that influence its stability, adhering to recommended storage conditions, and implementing rigorous safety protocols, researchers can safely and effectively utilize this compound in their work. The information provided in this guide serves as a foundation for the safe handling and storage of this and other similar organic azides. It is imperative to consult the Safety Data Sheet (SDS) for this specific compound and to perform a thorough risk assessment before commencing any experimental work.[2]

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. ucd.ie [ucd.ie]

- 3. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 6. Organic azide - Wikipedia [en.wikipedia.org]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Safe Handling of 2-Azido-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for 2-Azido-1-(3-fluorophenyl)ethanone (CAS No. 848902-19-2). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of organic azides and data from structurally similar compounds. All personnel handling this substance must have a thorough understanding of these risks and adhere strictly to the recommended safety procedures.

Hazard Identification and Stability

Organic azides are energetic materials that can be sensitive to heat, shock, friction, and static discharge.[1][2] The primary hazard associated with this compound is its potential for rapid, explosive decomposition. The presence of the azide functional group (-N₃) imparts inherent instability.

Key Hazard Considerations:

-

Explosive Potential: Low molecular weight organic azides, and those with a low carbon-to-nitrogen ratio, are particularly prone to explosive decomposition.[1]

-

Sensitivity: Can be sensitive to heat, light, pressure, and shock.[2]

-

Toxicity: Azide compounds are highly toxic and can be absorbed through the skin.[1] Inhalation or ingestion may be fatal.[3]

-

Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid (HN₃).[4]

-

Formation of Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly sensitive and explosive metal azides.[4]

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 848902-19-2 | [5] |

| Molecular Formula | C₈H₆FN₃O | [6] |

| Molecular Weight | 179.15 g/mol | [6] |

| Appearance | Likely a solid or oil | General knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Solubility | Likely soluble in organic solvents | General knowledge |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

| Equipment | Specification |

| Eye Protection | Chemical safety goggles and a face shield are required.[7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Inspect gloves for any signs of degradation before use.[8] |

| Body Protection | A flame-resistant lab coat must be worn.[9] An apron may be necessary for larger quantities. |

| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[4] |

Safe Handling and Storage

All operations involving this compound must be conducted in a designated area within a chemical fume hood, with a blast shield in place.[7]

Handling Procedures:

-

Use non-metal spatulas (e.g., ceramic or plastic) for all transfers to avoid the formation of shock-sensitive metal azides.[10]

-

Avoid friction, grinding, and any action that could create a shock. Do not use ground-glass joints.[7]

-

Work with the smallest quantities possible.

-

Ensure all equipment is clean and free of incompatible materials.

-

Do not work alone. Ensure at least one other person is aware of the work being conducted.[4]

Storage Procedures:

-

Store in a cool, dark, and well-ventilated area, away from heat sources and light.[1]

-

Store in a refrigerator or freezer rated for flammable materials if necessary.

-

Ensure the container is tightly sealed and clearly labeled with the compound name and all relevant hazard warnings.

-

Do not store in containers with metal caps or liners.

-

Store away from incompatible materials, especially acids and metals.[4]

Emergency Procedures

Spill Response:

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material using non-sparking, non-metal tools into a designated waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and prevent entry to the area.

-

Contact your institution's emergency response team.[4]

-

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water jets, which may scatter the material.[11]

-

Specific Hazards: The compound may decompose explosively when heated. Fire may produce toxic and irritating gases.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

All waste containing this compound is considered hazardous waste.

-

Collect all waste in a designated, clearly labeled, and sealed container.

-

Do not mix azide waste with other chemical waste streams, particularly acidic waste.[2]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Protocols

General Workflow for Handling this compound:

This workflow outlines the critical steps for safely handling the compound from receipt to disposal.

Caption: General workflow for handling this compound.

Logical Relationship of Hazards:

This diagram illustrates the relationship between the inherent properties of the azide and the potential hazardous outcomes.

References

- 1. ucd.ie [ucd.ie]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. mines.edu [mines.edu]

- 5. 2-AZIDO-1-(3-FLUORO-PHENYL)-ETHANONE CAS#: 848902-19-2 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. fishersci.fr [fishersci.fr]

- 9. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. fishersci.com [fishersci.com]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

A Comprehensive Technical Review of 2-Azido-1-(3-fluorophenyl)ethanone: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed literature review of 2-Azido-1-(3-fluorophenyl)ethanone, a key synthetic intermediate. Due to the limited availability of specific experimental data for the meta-fluoro isomer, this document leverages comprehensive data from its closely related analogue, 2-Azido-1-(4-fluorophenyl)ethanone, to infer its chemical properties, synthesis, and potential applications. This guide covers the probable synthetic protocols, physicochemical properties, and the significant role of this class of compounds as precursors to biologically active triazole derivatives. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Introduction

α-Azido ketones are versatile intermediates in organic synthesis, serving as precursors for a variety of nitrogen-containing heterocyclic compounds.[1] The presence of both a carbonyl group and an azide moiety allows for a rich chemistry, including cycloaddition reactions and reductions to form α-amino ketones. The incorporation of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated α-azido ketones valuable building blocks in medicinal chemistry.[2][3] this compound is of particular interest as a precursor for novel triazole compounds, which are known to exhibit a wide range of biological activities.[4][5]

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be inferred. The key physicochemical properties are summarized in the table below. For comparison, data for the well-characterized 4-fluoro and 4-chloro analogs are also included.

| Property | This compound | 2-Azido-1-(4-fluorophenyl)ethanone | 2-Azido-1-(4-chlorophenyl)ethanone |

| CAS Number | 848902-19-2[6] | Not specified | 26086-60-2[7] |

| Molecular Formula | C₈H₆FN₃O[6] | C₈H₆FN₃O[4] | C₈H₆ClN₃O[7] |

| Molecular Weight | 179.15 g/mol [6] | 179.16 g/mol [4] | 195.60 g/mol [7] |

| Monoisotopic Mass | Not specified | Not specified | 195.0199395 Da[7] |

| Topological Polar Surface Area | Not specified | Not specified | 31.4 Ų[7] |

| Complexity | Not specified | Not specified | 230[7] |

Synthesis of α-Azido Ketones

The synthesis of α-azido ketones, such as this compound, typically proceeds through a two-step, one-pot reaction from the corresponding acetophenone. The general strategy involves the α-bromination of the ketone followed by nucleophilic substitution with an azide salt.

General Synthetic Workflow

The likely synthetic pathway for this compound is depicted in the workflow diagram below. This is based on the established protocol for the synthesis of the 4-fluoro isomer.[4]

Caption: Probable synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is for the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone and is considered a representative procedure for the synthesis of this compound.[4]

Materials:

-

1-(4-Fluorophenyl)ethanone

-

Acetonitrile (CH₃CN)

-

p-Toluenesulfonic acid (p-TsOH)

-

N-Bromosuccinimide (NBS)

-

Sodium azide (NaN₃)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve 1-(4-Fluorophenyl)ethanone (1.0 equivalent) in acetonitrile in a round bottom flask.

-

To the stirred mixture, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).

-

Heat the solution to reflux for 1 to 1.5 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Add sodium azide (3.0 equivalents) and continue stirring for an additional 2 to 3 hours.

-

Quench the reaction by adding ice-cooled water.

-

Extract the aqueous mixture with diethyl ether (2 x 25 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under vacuum to obtain the crude product.

-

Purify the crude product by flash silica gel chromatography (EtOAc/hexane, 1:9–3:7 v/v) to afford the title compound.

Yield: The reported yield for 2-Azido-1-(4-fluorophenyl)ethanone using this method is 65%.[4]

Applications in the Synthesis of Biologically Active Molecules

α-Azido ketones are crucial intermediates for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][4] These triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5]

Synthesis of 1,2,3-Triazoles

The azide group of this compound can readily undergo a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.

Caption: General scheme for the synthesis of 1,2,3-triazoles from this compound.

The resulting triazoles, bearing a fluorophenyl ketone moiety, are scaffolds that can be further modified to develop novel therapeutic agents. The fluorine substitution is known to enhance the biological activity and pharmacokinetic properties of drug candidates.[2]

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Based on the detailed studies of its 4-fluoro analog, it can be synthesized in good yields from the corresponding acetophenone. Its primary utility lies in its role as a precursor to fluorinated 1,2,3-triazoles, a class of compounds with significant potential in drug discovery. Further research into the specific properties and reactions of the 3-fluoro isomer is warranted to fully explore its potential in the development of novel bioactive molecules.

References

- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-AZIDO-1-(3-FLUORO-PHENYL)-ETHANONE CAS#: 848902-19-2 [amp.chemicalbook.com]

- 7. 2-Azido-1-(4-chlorophenyl)ethanone | C8H6ClN3O | CID 11424126 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Azido-1-(3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 2-Azido-1-(3-fluorophenyl)ethanone. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for the meta-fluoro isomer, this guide leverages data from the closely related and well-characterized para-fluoro isomer, 2-Azido-1-(4-fluorophenyl)ethanone, to provide a robust predictive profile. The guide includes a detailed, adaptable synthetic protocol and key safety information.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 848902-19-2 | [1] |

| Molecular Formula | C₈H₆FN₃O | [1] |

| Molecular Weight | 179.15 g/mol | [1] |

Table 2: Predicted and Extrapolated Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid or oil at room temperature. |

| Boiling Point | Not available | Likely to decompose upon heating to high temperatures. |

| Density | ~1.5 g/cm³ | Based on the density of the 4-fluoro isomer (1.501 g/cm³).[2] |

| Solubility | Soluble in common organic solvents (e.g., acetonitrile, diethyl ether, ethyl acetate). | Based on the synthesis protocol for the 4-fluoro isomer.[2][3] |

| Appearance | Colorless to pale yellow solid or oil. | - |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 1-(3-fluorophenyl)ethanone. The following protocol is adapted from the well-documented synthesis of the analogous 2-Azido-1-(4-fluorophenyl)ethanone.[2][3]

Synthetic Scheme

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone

-

In a round-bottom flask, dissolve 1-(3-fluorophenyl)ethanone (1.0 equivalent) in acetonitrile.

-

To the stirred solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The crude 2-Bromo-1-(3-fluorophenyl)ethanone solution is used directly in the next step.

Step 2: Synthesis of this compound

-

To the cooled reaction mixture from Step 1, carefully add sodium azide (3.0 equivalents) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds.

-

Stir the mixture at room temperature for 2-3 hours, continuing to monitor by TLC.

-

Quench the reaction by adding ice-cold water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (2 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

-

The crude product can be purified by flash silica gel chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons (m, 4H), Azidomethyl protons (s, 2H) |

| ¹³C NMR | Carbonyl carbon, Aromatic carbons (including C-F coupling), Azidomethyl carbon |

| IR Spectroscopy | Strong azide (N₃) stretch (~2100 cm⁻¹), Carbonyl (C=O) stretch (~1700 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (179.15 m/z) |

Reactivity and Applications

This compound is a versatile intermediate. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. These triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The ketone functionality can also be further modified, for example, through reduction to an alcohol or conversion to other functional groups.

Safety and Handling

-

Azide-containing compounds are potentially explosive and should be handled with care. Avoid heating to high temperatures or subjecting them to shock.

-

Sodium azide is highly toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Fluorinated aromatic compounds can be irritants. Avoid contact with skin and eyes.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) of the starting materials and analogous compounds.

Conclusion

This compound is a valuable synthetic intermediate. While direct experimental data on its physical properties are sparse, a reliable profile can be established through extrapolation from its well-documented isomers. The provided synthetic protocol, adapted from a similar synthesis, offers a practical route to this compound. Due to the nature of the reagents and the product, appropriate safety precautions must be strictly followed. This guide serves as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

References

"isomers of 2-Azido-1-phenylethanone with fluorine"

An In-depth Technical Guide to the Isomers of 2-Azido-1-phenylethanone with Fluorine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the ortho-, meta-, and para-fluorinated isomers of 2-azido-1-phenylethanone. These compounds are valuable intermediates in synthetic and medicinal chemistry, particularly in the construction of nitrogen-containing heterocycles.

Introduction

2-Azido-1-phenylethanone and its derivatives are key building blocks in organic synthesis. The introduction of a fluorine atom to the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in drug discovery. The fluorinated isomers of 2-azido-1-phenylethanone serve as precursors to a variety of bioactive molecules, most notably triazoles, which are known for their therapeutic potential. This guide focuses on the synthesis and properties of the ortho-, meta-, and para-isomers of 2-azido-1-phenylethanone, providing a comparative analysis for researchers in the field.

Synthesis of Fluorinated 2-Azido-1-phenylethanone Isomers

The general synthetic route to the fluorinated isomers of 2-azido-1-phenylethanone involves a two-step process starting from the corresponding fluorinated acetophenone. The first step is the α-bromination of the acetophenone, followed by nucleophilic substitution of the bromine with an azide group.

A detailed experimental protocol has been reported for the synthesis of the para-isomer, 2-azido-1-(4-fluorophenyl)ethanone.[1] The synthesis of the ortho- and meta-isomers is expected to follow a similar pathway, starting from 2-fluoroacetophenone and 3-fluoroacetophenone, respectively.

Data Presentation

The following tables summarize the available quantitative data for the isomers of 2-azido-1-phenylethanone with fluorine.

Table 1: Physical and Chemical Properties

| Property | 2-Azido-1-(2-fluorophenyl)ethanone (ortho) | 2-Azido-1-(3-fluorophenyl)ethanone (meta) | 2-Azido-1-(4-fluorophenyl)ethanone (para) |

| Molecular Formula | C₈H₆FN₃O | C₈H₆FN₃O | C₈H₆FN₃O |

| Molecular Weight | 179.15 g/mol | 179.15 g/mol | 179.16 g/mol [1] |

| Appearance | Not available | Not available | Crystalline solid[1] |

| Melting Point | Not available | Not available | Not available |

| CAS Number | Not available | 848902-19-2 | Not available |

Table 2: Spectroscopic Data

| Data Type | 2-Azido-1-(2-fluorophenyl)ethanone (ortho) | This compound (meta) | 2-Azido-1-(4-fluorophenyl)ethanone (para) |

| ¹H NMR | Data not available | Data not available | Data not available |

| ¹³C NMR | Data not available | Data not available | Data not available |

| IR (KBr, cm⁻¹) | Predicted: ~2100 (azide), ~1690 (carbonyl) | Predicted: ~2100 (azide), ~1690 (carbonyl) | A study mentions the recording of the FTIR spectrum in the 4000-400 cm⁻¹ region.[2] Characteristic peaks are expected around 2100 cm⁻¹ (N₃ stretch) and 1690 cm⁻¹ (C=O stretch). |

| Mass Spec. | Data not available | Data not available | Data not available |

| Crystal Data | Not available | Not available | Orthorhombic, a = 10.7985 Å, b = 8.3971 Å, c = 17.485 Å, V = 1585.5 ų[1] |

Table 3: Synthetic Summary

| Parameter | 2-Azido-1-(2-fluorophenyl)ethanone (ortho) | This compound (meta) | 2-Azido-1-(4-fluorophenyl)ethanone (para) |

| Starting Material | 1-(2-Fluorophenyl)ethanone | 1-(3-Fluorophenyl)ethanone | 1-(4-Fluorophenyl)ethanone[1] |

| Key Reagents | N-Bromosuccinimide, p-toluenesulfonic acid, Sodium azide | N-Bromosuccinimide, p-toluenesulfonic acid, Sodium azide | N-Bromosuccinimide, p-toluenesulfonic acid, Sodium azide[1] |

| Solvent | Acetonitrile (predicted) | Acetonitrile (predicted) | Acetonitrile[1] |

| Reported Yield | Not available | Not available | 65%[1] |

Experimental Protocols

Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone (para-isomer)

This protocol is based on the published procedure by Yousuf et al. (2012).[1]

Step 1: α-Bromination of 1-(4-Fluorophenyl)ethanone

-

Dissolve 1-(4-fluorophenyl)ethanone (1.0 equivalent) in acetonitrile in a round bottom flask equipped with a magnetic stirrer.

-

To the stirred solution, add p-toluenesulfonic acid (1.5 equivalents) and N-bromosuccinimide (1.4 equivalents).

-

Heat the mixture to reflux for 1 to 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Azide Substitution

-

Cool the reaction mixture to room temperature.

-

Add sodium azide (3.0 equivalents) to the mixture and stir for an additional 2 to 3 hours.

-

Quench the reaction by adding ice-cooled water.

-

Extract the aqueous mixture with diethyl ether (2 x 25 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash silica gel chromatography using an ethyl acetate/hexane gradient (e.g., 1:9 to 3:7 v/v) to afford 2-azido-1-(4-fluorophenyl)ethanone.[1] Recrystallization from an ethanol solution by slow evaporation can yield crystals suitable for X-ray diffraction.[1]

Proposed Synthesis of ortho- and meta-Isomers

The synthesis of 2-azido-1-(2-fluorophenyl)ethanone and this compound can likely be achieved by adapting the protocol described above, starting from 1-(2-fluorophenyl)ethanone and 1-(3-fluorophenyl)ethanone, respectively. Reaction conditions such as reaction time and purification parameters may require optimization for each isomer.

Visualizations

General Synthetic Pathway

Caption: General synthesis of fluorinated 2-azido-1-phenylethanones.

Positional Isomerism

Caption: Positional isomers of fluorine on the phenyl ring.

Role as Synthetic Intermediates

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Azido-1-(3-fluorophenyl)ethanone in Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Azido-1-(3-fluorophenyl)ethanone is a valuable reagent in the field of bioconjugation and medicinal chemistry. As a member of the α-azido ketone family, it serves as a key building block for the synthesis of 1,2,3-triazole-containing compounds through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that can be easily removed.[3][4]

The resulting 1,2,3-triazole core is a bioisostere for amide bonds, offering improved metabolic stability and the ability to act as a hydrogen bond acceptor, which can be advantageous for binding to biological targets.[5] The presence of the fluorophenyl group can further enhance the pharmacological properties of the resulting molecules, such as binding affinity and metabolic stability. This document provides an overview of the applications and a detailed protocol for the use of this compound in click chemistry.

Applications

The primary application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] These heterocyclic compounds have a broad spectrum of biological activities and are of significant interest in drug discovery.[7]

Key application areas include:

-

Drug Discovery: The triazole moiety is a component of several approved drugs and is a common scaffold in the development of new therapeutic agents with potential anticancer, antimicrobial, and antiviral properties.[3][7]

-

Bioconjugation: This reagent can be used to label biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with a terminal alkyne.[8][9] This is particularly useful in proteomics and chemical biology for tracking and identifying biological targets.

-

Materials Science: The formation of triazole linkages is employed in polymer chemistry to create functionalized polymers and materials with specific properties.[6]

-

Glycobiology: Azide-based click chemistry is a powerful tool for the non-invasive imaging and study of glycans in living systems.[10][11]

Data Presentation

The following tables provide representative data for a typical CuAAC reaction using this compound.

Table 1: Representative Reaction Conditions for CuAAC

| Parameter | Condition |

| Azide Reagent | This compound |

| Alkyne Reagent | Terminal Alkyne (e.g., Phenylacetylene) |

| Catalyst | CuSO₄·5H₂O (5 mol%) |

| Reducing Agent | Sodium Ascorbate (10 mol%) |

| Ligand (Optional) | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | >90% |

Table 2: Representative Characterization Data for a 1,4-Disubstituted Triazole Product

| Analysis | Expected Result |

| ¹H NMR | Appearance of a characteristic triazole proton singlet between δ 7.5-8.5 ppm. |

| ¹³C NMR | Appearance of two characteristic triazole carbon signals between δ 120-150 ppm. |

| FT-IR | Disappearance of the azide stretch (~2100 cm⁻¹) and alkyne C-H stretch (~3300 cm⁻¹). |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the calculated molecular weight of the triazole product. |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Visualizations

Diagram 1: Experimental Workflow for CuAAC Reaction

Caption: Workflow for the synthesis of a 1,2,3-triazole via CuAAC.

Diagram 2: General Reaction Scheme for CuAAC

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Safety and Handling

-

This compound, like other organic azides, should be handled with care as they can be potentially explosive, especially when heated or subjected to shock.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Avoid heating the azide reagent to high temperatures.

By following these guidelines and protocols, researchers can safely and effectively utilize this compound for the synthesis of a wide range of triazole-containing molecules for various applications in research and development.

References

- 1. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. mdpi.com [mdpi.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. mdpi.com [mdpi.com]

- 11. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Azido-1-(3-fluorophenyl)ethanone as a Versatile Building Block for 1,2,3-Triazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which contribute to its wide range of biological activities.[1][2][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, regioselectivity, and tolerance of a wide array of functional groups under mild conditions.[2][3][4][5]

2-Azido-1-(3-fluorophenyl)ethanone is a valuable bifunctional building block for the synthesis of complex triazole derivatives. The azido group serves as a handle for the CuAAC reaction, while the ketone functionality and the fluorinated phenyl ring provide sites for further synthetic modifications. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this building block particularly attractive for drug discovery programs. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of 1,2,3-triazoles.

Synthesis of this compound

This protocol outlines the two-step, one-pot synthesis of this compound from the corresponding acetophenone. The first step involves the bromination of the α-carbon, followed by nucleophilic substitution with sodium azide.

Experimental Protocol:

Materials and Equipment:

-

3'-Fluoroacetophenone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Sodium azide (NaN₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Stirring plate with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system with silica gel

Procedure:

-

In a round-bottom flask, dissolve 3'-fluoroacetophenone (1.0 eq.) in acetonitrile.

-

To the stirred solution, add p-toluenesulfonic acid (1.5 eq.) and N-bromosuccinimide (1.4 eq.).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate explosive hydrazoic acid.

-

Carefully add sodium azide (3.0 eq.) to the reaction mixture in portions.

-

Stir the mixture at room temperature for an additional 2-3 hours.

-

Quench the reaction by adding ice-cold water.

-

Extract the aqueous mixture with diethyl ether (2 x 25 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure this compound.

References

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. glenresearch.com [glenresearch.com]

Applications of 2-Azido-1-(3-fluorophenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azido-1-(3-fluorophenyl)ethanone is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of 1,2,3-triazole-containing compounds through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The 1,2,3-triazole ring is a key pharmacophore, known for its metabolic stability and ability to engage in various biological interactions. The presence of a 3-fluorophenyl group can further enhance the pharmacological properties of the resulting molecules, such as improved binding affinity and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential therapeutic agents, with a focus on anticancer applications.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole derivatives have shown a wide range of biological activities, including:

-

Anticancer Activity: Triazoles can be incorporated into nucleoside analogs and other scaffolds to create potent anticancer agents.

-

Antimicrobial Activity: The triazole moiety is a common feature in many antifungal and antibacterial drugs.[1]

-

Antiviral Activity: Triazole derivatives have been investigated for their potential to inhibit viral replication.

-

Enzyme Inhibition: The unique electronic properties of the triazole ring make it an effective scaffold for designing enzyme inhibitors.

A notable example of the application of a "3-fluorophenyl-1,2,3-triazole" moiety, which can be synthesized from this compound, is in the development of anticancer nucleoside analogs. For instance, 3′-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3′-deoxythymidine has demonstrated significant cytotoxic activity against various human cancer cell lines.[2]

Data Presentation

The following table summarizes the in vitro anticancer activity of a representative compound, 3′-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3′-deoxythymidine, which features the core structure derived from this compound.

| Compound ID | Cancer Cell Line | IC50 (µM)[2] |

| 1 | Cervical (HeLa) | 2.58 |

| 1 | Nasopharyngeal (KB) | 3.61 |

| 1 | Breast (MCF-7) | 3.12 |

| 1 | Lung (A549) | 3.34 |

| 1 | Colon (HCT-116) | 2.89 |

Table 1: In vitro anticancer activity of 3′-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3′-deoxythymidine (Compound 1).

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC Reaction

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to synthesize 1,2,3-triazoles from this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1,4-disubstituted 1,2,3-triazole.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized triazole derivatives against cancer cell lines.

Materials:

-

Synthesized triazole compounds

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Synthetic workflow for bioactive triazoles.

Caption: Workflow for anticancer drug screening.

Caption: Hypothetical signaling pathway inhibition.

References

Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azido-1-(3-fluorophenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, broad functional group tolerance, and straightforward reaction conditions, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] The reaction proceeds under mild conditions, often at room temperature, and is compatible with a variety of solvents, including aqueous media.[1][4] The use of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent, dramatically accelerates the reaction compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1]

This document provides a detailed protocol for the CuAAC reaction of 2-Azido-1-(3-fluorophenyl)ethanone, an electron-deficient azide, with a terminal alkyne. The presence of the electron-withdrawing ketone group can influence the reactivity of the azide, generally leading to faster reaction rates.[5] This protocol is designed to be a robust starting point for researchers, with recommendations for optimization and purification.

Key Reaction Parameters

The success of the CuAAC reaction is dependent on several key parameters, which are summarized in the table below. These parameters can be adjusted to optimize the reaction for specific substrates and scales.

| Parameter | Recommended Conditions | Notes |

| Copper Source | 5 mol% Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | The active catalyst is Cu(I), which is generated in situ.[1][4] |

| Reducing Agent | 10 mol% Sodium Ascorbate | Used to reduce Cu(II) to the active Cu(I) species. A slight excess helps prevent oxidative homocoupling of the alkyne.[1] |

| Ligand | 5 mol% THPTA or TBTA | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and ideal for aqueous reactions.[4][6] Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is suitable for organic solvents. Ligands stabilize the Cu(I) oxidation state and accelerate the reaction.[6] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of t-BuOH/H₂O (1:1) | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. Gentle heating (40-50 °C) may be applied to accelerate slow reactions. |

| Reactant Ratio | 1.0 equivalent of Azide to 1.1 equivalents of Alkyne | A slight excess of the alkyne can help drive the reaction to completion. |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic terminal alkyne on a 1 mmol scale.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Terminal Alkyne (1.1 mmol, 1.1 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)

-

Sodium Ascorbate (0.1 mmol, 0.1 eq)

-

Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 mmol, 0.05 eq)

-

Solvent (e.g., Dichloromethane, THF, or t-BuOH/H₂O)

-

Deionized Water

-

Saturated aqueous solution of Ethylenediaminetetraacetic acid (EDTA)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and the terminal alkyne (1.1 mmol).

-

Solvent Addition: Dissolve the reactants in the chosen solvent (10 mL).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution.

-

For organic solvents (using TBTA): Dissolve CuSO₄·5H₂O (0.05 mmol) and TBTA (0.05 mmol) in a minimal amount of a 1:1 mixture of water and t-butanol.

-

For aqueous solvents (using THPTA): Dissolve CuSO₄·5H₂O (0.05 mmol) and THPTA (0.05 mmol) in 1 mL of deionized water.

-

-

Addition of Copper and Ligand: Add the prepared catalyst solution to the reaction mixture.

-

Initiation of Reaction: Prepare a fresh solution of sodium ascorbate (0.1 mmol) in deionized water (1 mL) and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Workup:

-

Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.

-

Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst. Repeat the washing until the aqueous layer is colorless.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-